molecular formula C17H12F3N5O3 B13372840 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)

Cat. No.: B13372840
M. Wt: 391.30 g/mol
InChI Key: YKUALHPQRRUTJA-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is a complex organic compound characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a pyrazole ring

Properties

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.30 g/mol

IUPAC Name

5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyldiazenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H12F3N5O3/c1-10-15(22-21-12-5-3-2-4-6-12)16(26)24(23-10)13-8-7-11(17(18,19)20)9-14(13)25(27)28/h2-9,23H,1H3

InChI Key

YKUALHPQRRUTJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) typically involves multiple steps. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the formation of the hydrazone derivative by reacting the pyrazole compound with phenylhydrazine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone) is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

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